molecular formula C15H16N4O2 B5823815 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole

8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole

Cat. No. B5823815
M. Wt: 284.31 g/mol
InChI Key: ZDHGGRZMGUSNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the family of pyrimidoindoles and has a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole is not fully understood. However, it is known to interact with DNA and other biomolecules, which may be responsible for its various biological effects.
Biochemical and Physiological Effects:
8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole in lab experiments is its versatility. It can be used for a wide range of applications, from studying DNA interactions to cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole. One area of research could focus on further elucidating its mechanism of action, which would provide a better understanding of its biological effects. Additionally, it could be studied for its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Finally, its fluorescent properties could be further explored for use in imaging and sensing applications.

Synthesis Methods

The synthesis of 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole involves several steps. The first step involves the reaction of 2,4-diaminopyrimidine with 2-chloro-3-formylindole to form 2-amino-4-(3-formylindol-2-yl)pyrimidine. This intermediate is then reacted with 4-morpholinobenzaldehyde to form 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole.

Scientific Research Applications

8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole has several applications in scientific research. It has been used as a fluorescent probe to study the interactions between DNA and small molecules. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been studied for its potential as a selective inhibitor of certain enzymes.

properties

IUPAC Name

4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-20-10-2-3-12-11(8-10)13-14(18-12)15(17-9-16-13)19-4-6-21-7-5-19/h2-3,8-9,18H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHGGRZMGUSNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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